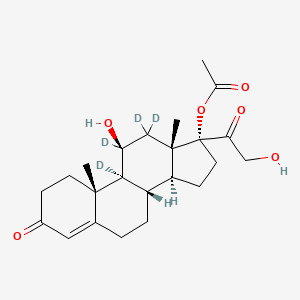
Hydrocortisone 17-acetate-d4
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hydrocortisone 17-acetate-d4 is a deuterated form of hydrocortisone acetate, a synthetic corticosteroid used for its anti-inflammatory and immunosuppressive properties. The deuterium atoms replace hydrogen atoms in the molecule, which can be useful in various scientific studies, including pharmacokinetic research and metabolic studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of hydrocortisone 17-acetate-d4 typically involves the incorporation of deuterium into the hydrocortisone acetate molecule. This can be achieved through various methods, including catalytic hydrogenation using deuterium gas or deuterated reagents. The reaction conditions often involve the use of catalysts such as palladium on carbon (Pd/C) and solvents like ethanol or methanol.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterium gas and advanced catalytic systems to ensure efficient incorporation of deuterium. The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity and isotopic enrichment.
Analyse Des Réactions Chimiques
Types of Reactions
Hydrocortisone 17-acetate-d4 undergoes various chemical reactions, including:
Oxidation: Conversion to this compound-21-aldehyde using oxidizing agents like pyridinium chlorochromate (PCC).
Reduction: Reduction to this compound-21-alcohol using reducing agents such as sodium borohydride (NaBH4).
Substitution: Halogenation at the 21-position using reagents like thionyl chloride (SOCl2).
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate (PCC), dichloromethane (DCM) as solvent.
Reduction: Sodium borohydride (NaBH4), methanol as solvent.
Substitution: Thionyl chloride (SOCl2), anhydrous conditions.
Major Products Formed
Oxidation: this compound-21-aldehyde.
Reduction: this compound-21-alcohol.
Substitution: Halogenated derivatives at the 21-position.
Applications De Recherche Scientifique
Hydrocortisone 17-acetate-d4 is widely used in scientific research due to its deuterated nature, which provides several advantages:
Pharmacokinetic Studies: Used to study the metabolic pathways and pharmacokinetics of hydrocortisone in the body.
Metabolic Studies: Helps in tracing the metabolic fate of hydrocortisone and its derivatives.
Biological Research: Used in studies involving the anti-inflammatory and immunosuppressive effects of corticosteroids.
Industrial Applications: Employed in the development of new corticosteroid formulations and drug delivery systems.
Mécanisme D'action
Hydrocortisone 17-acetate-d4 exerts its effects by binding to the glucocorticoid receptor in the cytoplasm. The receptor-ligand complex then translocates to the nucleus, where it binds to glucocorticoid response elements (GREs) in the promoter regions of target genes. This binding modulates the transcription of various genes involved in inflammatory and immune responses, leading to the inhibition of pro-inflammatory cytokines and the promotion of anti-inflammatory proteins .
Comparaison Avec Des Composés Similaires
Similar Compounds
Hydrocortisone: The non-deuterated form of hydrocortisone 17-acetate-d4.
Hydrocortisone 17-butyrate: Another ester derivative of hydrocortisone used for its anti-inflammatory properties.
Hydrocortisone valerate: A similar corticosteroid with different ester substitution.
Uniqueness
This compound is unique due to the presence of deuterium atoms, which provide stability and allow for detailed metabolic and pharmacokinetic studies. The deuterium labeling helps in distinguishing the compound from its non-deuterated counterparts in various analytical techniques, making it a valuable tool in scientific research .
Propriétés
Formule moléculaire |
C23H32O6 |
|---|---|
Poids moléculaire |
408.5 g/mol |
Nom IUPAC |
[(8S,9S,10R,11S,13S,14S,17R)-9,11,12,12-tetradeuterio-11-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-3-oxo-1,2,6,7,8,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] acetate |
InChI |
InChI=1S/C23H32O6/c1-13(25)29-23(19(28)12-24)9-7-17-16-5-4-14-10-15(26)6-8-21(14,2)20(16)18(27)11-22(17,23)3/h10,16-18,20,24,27H,4-9,11-12H2,1-3H3/t16-,17-,18-,20+,21-,22-,23-/m0/s1/i11D2,18D,20D |
Clé InChI |
HDEDWNHZBWFQCB-LPXHYCATSA-N |
SMILES isomérique |
[2H][C@]12[C@@H](CCC3=CC(=O)CC[C@@]31C)[C@@H]4CC[C@@]([C@]4(C([C@]2([2H])O)([2H])[2H])C)(C(=O)CO)OC(=O)C |
SMILES canonique |
CC(=O)OC1(CCC2C1(CC(C3C2CCC4=CC(=O)CCC34C)O)C)C(=O)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


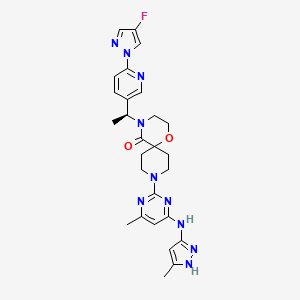
![2-N-propan-2-yl-4-N-[2-(trifluoromethyl)pyridin-4-yl]-6-[6-(trifluoromethyl)pyridin-2-yl]-1,3,5-triazine-2,4-diamine](/img/structure/B12424925.png)
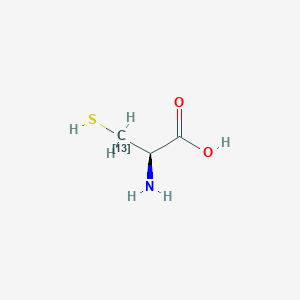
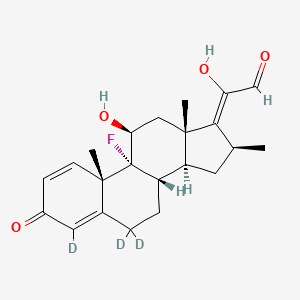
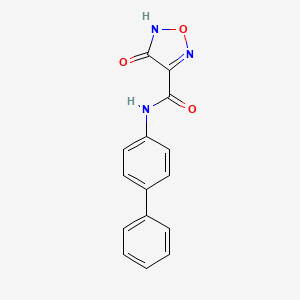

![methyl 2-[(1S,3S,7S,12R,16R,18S)-8-(furan-3-yl)-1,3-dihydroxy-7,16,18-trimethyl-10,15-dioxo-9,13-dioxahexacyclo[14.2.1.02,14.03,12.04,18.07,12]nonadecan-17-yl]-2-hydroxyacetate](/img/structure/B12424983.png)
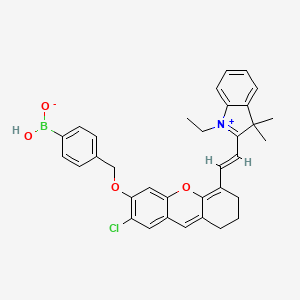
![[(2R,6S,7S,9R,15R,16S)-15-[(1S)-1-[(2R)-5-(hydroxymethyl)-4-methyl-6-oxo-2,3-dihydropyran-2-yl]ethyl]-2,16-dimethyl-3-oxo-8-oxapentacyclo[9.7.0.02,7.07,9.012,16]octadec-4-en-6-yl] pyridine-2-carboxylate](/img/structure/B12424994.png)

![1-N,3-N-bis(2,3-dihydroxypropyl)-2,4,6-triiodo-5-[(2-methoxyacetyl)amino]-3-N-(trideuteriomethyl)benzene-1,3-dicarboxamide](/img/structure/B12425003.png)


![[(2R,3R,4R,5R,6R)-5-acetamido-3,4-diacetyloxy-6-[5-(6-hydroxyhexylamino)-5-oxopentoxy]oxan-2-yl]methyl acetate](/img/structure/B12425015.png)
